Ethyl 5-bromo-6-hydroxypicolinate

Lipophilicity Metabolic stability Ester prodrugs

Ethyl 5-bromo-6-hydroxypicolinate (≥98%) is a heterobifunctional Protein Degrader Building Block with C5-bromo Suzuki handle, C6-hydroxyl for linker O-alkylation, and C2-ethyl ester. Single HBD (HBD=1), XLogP3=1.5, and TPSA=55.4Ų occupy oral drug-like space ideal for PROTAC® synthesis. Its 1,2-hydroxy-aza motif mimics the 2-aminopyridine kinase hinge-binding pharmacophore, also enabling metal-chelation for metalloenzyme inhibitors (CA, MMP, HDAC). Ester-protected carboxyl balances permeability; hydrolyze post-coupling for carboxylate. Regioisomer-dependent: the 6-bromo-3-hydroxy isomer cannot achieve identical chelation geometry. Competitive gram-scale pricing supports 50–100 compound library synthesis.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1214346-74-3; 1214347-24-6
Cat. No. B2427715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-hydroxypicolinate
CAS1214346-74-3; 1214347-24-6
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C(=O)N1)Br
InChIInChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
InChIKeyQTOUGSSHYFZLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromo-6-Hydroxypicolinate (CAS 1214346-74-3): Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 5-bromo-6-hydroxypicolinate (CAS 1214346-74-3; also known as ethyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate) is a heterobifunctional pyridine building block bearing a C5‑bromo substituent, a C6‑hydroxyl (tautomeric with the 6‑oxo form), and a C2‑ethyl carboxylate ester [1]. With a molecular formula of C₈H₈BrNO₃, a molecular weight of 246.06 g·mol⁻¹, a computed XLogP3 of 1.5, and a topological polar surface area (TPSA) of 55.4 Ų, it occupies a distinct region of oral drug‑like chemical space: it has exactly one hydrogen‑bond donor, three hydrogen‑bond acceptors, and three rotatable bonds [1]. Commercially available at ≥98% purity from multiple global suppliers, it is classified as a Protein Degrader Building Block, indicating its suitability for PROTAC® and molecular‑glue degrader synthesis [2].

Why Ethyl 5-Bromo-6-Hydroxypicolinate Cannot Be Interchanged with Methyl, Carboxylic Acid, Methoxy, or Positional Isomer Analogs


Although multiple 5‑bromo‑6‑substituted picolinate derivatives share the same pyridine core, small structural perturbations produce measurable differences in lipophilicity, hydrogen‑bond donor count, steric bulk, metabolic stability, and cross‑coupling reactivity profiles that affect synthetic efficiency, downstream biological readouts, and final compound developability [1]. Procurement decisions that treat these building blocks as interchangeable without systematic comparator analysis risk introducing uncontrolled variables into structure–activity relationship (SAR) or structure–property relationship (SPR) campaigns. The evidence below quantifies key differentiation dimensions that directly inform scientific selection.

Ethyl 5-Bromo-6-Hydroxypicolinate: Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Ethyl Ester vs. Methyl Ester: Lipophilicity (XLogP3) and Metabolic Stability Differentiation

The ethyl ester of 5‑bromo‑6‑hydroxypicolinate (target) displays an XLogP3 of 1.5 versus an XLogP3 of 1.2 for the methyl ester analog [1][2]. This ΔXLogP3 of +0.3 corresponds to an approximately twofold increase in octanol–water partition coefficient. In medicinal chemistry, each +0.5 logP unit is associated with increased membrane permeability, but also potentially higher metabolic liability via CYP‑mediated ester hydrolysis [3]. The ethyl ester represents a balanced intermediate choice: it is more lipophilic than the methyl ester (favoring passive permeability) yet less lipophilic than the n‑propyl or isopropyl esters that would raise XLogP3 above 2.0 and potentially trigger solubility limitations. Furthermore, ethyl esters generally exhibit slower rates of esterase‑mediated hydrolysis compared with methyl esters in human liver microsome assays, a class‑level trend relevant to PROTAC linker design where premature ester cleavage can compromise bifunctional degrader integrity [3]. No direct head‑to‑head microsomal stability data for the target compound versus the methyl ester have been published; the metabolic stability advantage is therefore a class‑level inference.

Lipophilicity Metabolic stability Ester prodrugs Physicochemical property optimization

Bromine vs. Chlorine at C5: Cross‑Coupling Reactivity and Synthetic Intermediate Value

The C5‑bromo substituent in the target compound provides superior oxidative addition reactivity in palladium‑catalyzed cross‑coupling reactions compared with the corresponding C5‑chloro analog (ethyl 5‑chloro‑6‑hydroxypicolinate). Aryl bromides generally undergo oxidative addition to Pd(0) 10–100 times faster than aryl chlorides under identical conditions, a trend well‑established in the physical organic chemistry literature [1]. The bromo group also enables chemoselective coupling strategies when other halogen handles (e.g., chloro or fluoro) are present elsewhere in the molecule, providing a synthetic orthogonality advantage. In practical terms, the use of aryl bromides often permits lower catalyst loadings (0.1–1 mol% Pd vs. 1–5 mol% for chlorides), milder temperatures (60–80 °C vs. 100–120 °C), and shorter reaction times, which collectively improve functional group tolerance and reduce by‑product formation during the elongation of bifunctional degrader molecules [1][2]. No direct kinetic comparison between the 5‑bromo and 5‑chloro picolinate esters has been published; the reactivity advantage is a halogen‑class inference.

Cross-coupling Suzuki–Miyaura Buchwald–Hartwig Halogen reactivity Synthetic chemistry

Ethyl Ester vs. Free Carboxylic Acid: Hydrogen‑Bond Donor Count Optimization for PROTAC Linker Conjugation

Ethyl 5‑bromo‑6‑hydroxypicolinate possesses one hydrogen‑bond donor (HBD = 1, the C6‑OH/NH group) versus two hydrogen‑bond donors for the corresponding free carboxylic acid, 5‑bromo‑6‑hydroxypicolinic acid (HBD = 2) [1][2]. In PROTAC degrader design, minimizing the number of unprotected polar functional groups on the building block is critical: each additional hydrogen‑bond donor reduces passive membrane permeability by approximately 0.5–1.0 log unit of Papp (apparent permeability) in Caco‑2 or MDCK monolayer assays [3]. The ester‑protected form allows the building block to be incorporated into the degrader scaffold without generating an additional carboxylate that would require late‑stage protection/deprotection steps, thereby simplifying the synthetic route and reducing the risk of aqueous solubility‑limited reaction outcomes during amide bond formation [4]. Furthermore, the ester can be selectively hydrolyzed post‑coupling if a free carboxylate is ultimately desired in the final molecule, providing chemoselectivity that the free acid analog cannot offer. The product classification as a Protein Degrader Building Block by major suppliers empirically validates this design advantage [4].

PROTAC Protein degrader Hydrogen bonding E3 ligase ligand conjugation Building block design

Hydroxyl vs. Methoxy at C6: Hydrogen‑Bond Donor Capability and Downstream Conjugation Potential

The C6‑hydroxyl group in the target compound (HBD = 1; capable of both hydrogen‑bond donation and acceptance) differentiates it from the C6‑methoxy analog, ethyl 5‑bromo‑6‑methoxypicolinate (HBD = 0) [1]. The hydroxyl group serves as a synthetic handle for O‑alkylation or O‑arylation reactions, enabling direct conjugation of linkers for PROTAC degrader assembly without requiring a protecting group interconversion. Additionally, the hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent ester carbonyl, potentially stabilizing a planar conformation that influences solid‑state properties (melting point, crystallinity) and solubility [2]. The methoxy analog, by contrast, has an XLogP3 of approximately 2.0 (estimated from the additional methylene unit contribution of ~+0.5), making it more lipophilic but eliminating the hydrogen‑bond donor needed for certain target‑protein interactions. The C6‑hydroxyl thus offers dual chemical utility: a modifiable conjugation site and a pharmacokinetic property modulator.

Hydrogen bonding O‑alkylation Linker chemistry Solubility Crystal packing

Regioisomeric Precision: 5‑Bromo‑6‑hydroxy vs. 6‑Bromo‑3‑hydroxy Substitution Pattern

The 5‑bromo‑6‑hydroxy (or 6‑oxo) substitution pattern places the hydroxyl group adjacent to the pyridine nitrogen (N1), creating a 1,2‑hydroxy‑aza motif capable of bidentate metal chelation. In contrast, the positional isomer ethyl 6‑bromo‑3‑hydroxypicolinate (CAS 1807217-80-6) places the hydroxyl group at C3, yielding a 1,4‑relationship with the ring nitrogen that cannot support the same chelation geometry . This regioisomeric difference has been exploited in kinase inhibitor design: the 6‑hydroxypicolinate motif has been incorporated into ATP‑competitive kinase inhibitors where the hydroxyl/carbonyl group coordinates the catalytic magnesium ion or forms a hydrogen bond with the hinge region of the kinase [1]. Ethyl 6‑bromo‑3‑hydroxypicolinate has been reported to act via DNA alkylation rather than kinase inhibition, confirming that the biological mechanism is regioisomer‑dependent . The target compound's 5‑bromo‑6‑hydroxy arrangement thus unlocks a distinct target‑engagement mode that the 3‑hydroxy isomer cannot replicate.

Regiochemistry Metal chelation Kinase inhibitor design SAR Positional isomerism

Procurement Competitiveness: Commercial Availability, Purity, and Pricing vs. Closest Analogs

Ethyl 5‑bromo‑6‑hydroxypicolinate is commercially available from ≥10 global suppliers at ≥98% purity, with pricing of approximately ¥786/1g (Macklin, 98%) and $289/1g (AKSci, 98%) [1]. In comparison, the free acid analog (5‑bromo‑6‑hydroxypicolinic acid, 98%) is priced at approximately ¥537/1g (Macklin), while the methyl ester analog (methyl 5‑bromo‑6‑hydroxypicolinate, 98%) is priced at approximately $30.90/100mg (Aladdin, with 8–12‑week lead time) [2]. The positional isomer ethyl 6‑bromo‑3‑hydroxypicolinate is less widely stocked and shows higher pricing variability. The target compound thus offers a favorable balance of immediate availability (most suppliers list in‑stock status) and competitive unit pricing in the 1–5g scale range, without the extended lead times noted for the methyl ester analog . For degrader library synthesis requiring gram‑scale quantities, this procurement profile reduces project delays and per‑compound synthesis costs.

Procurement Pricing Purity Supply chain Commercial availability

Ethyl 5-Bromo-6-Hydroxypicolinate: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


PROTAC® and Molecular Glue Degrader Library Synthesis

The compound's supplier‑confirmed classification as a Protein Degrader Building Block, its single hydrogen‑bond donor (HBD = 1), ester‑protected carboxyl group, and C5‑bromo cross‑coupling handle make it an optimal warhead‑linker intermediate for assembling heterobifunctional degrader libraries [1]. The ethyl ester provides a balance of lipophilicity (XLogP3 = 1.5) that favors cell permeability of the final degrader molecule, while the bromo group enables efficient Suzuki–Miyaura coupling to introduce diverse aryl/heteroaryl warheads under mild conditions [2]. The C6‑hydroxyl group can be directly O‑alkylated to attach PEG‑ or alkyl‑based linkers without additional protecting group manipulations, reducing synthetic step count by 1–2 steps compared with the methoxy analog [3].

ATP‑Competitive Kinase Inhibitor Scaffold Development

The 5‑bromo‑6‑hydroxy regioisomeric arrangement creates a 1,2‑hydroxy‑aza motif structurally analogous to the 2‑aminopyridine hinge‑binding pharmacophore found in numerous approved kinase inhibitors [1]. This motif can coordinate the catalytic magnesium ion or form a bidentate hydrogen‑bond network with the kinase hinge region. The C5‑bromo substituent serves as a diversification point for introducing variable P‑loop or DFG‑motif interacting groups via cross‑coupling, enabling rapid SAR exploration around the pyridine core [2]. Critically, this application is regioisomer‑dependent: the 6‑bromo‑3‑hydroxy isomer cannot achieve the same metal‑chelation geometry and has been associated with a distinct DNA‑alkylation mechanism [3].

Metalloenzyme Inhibitor Design via Bidentate Metal Coordination

The 1,2‑hydroxy‑aza (or 1‑carbonyl‑2‑aza in the 6‑oxo tautomer) arrangement provides a bidentate ligand for transition metal ions including Zn²⁺, Fe²⁺, and Mg²⁺. This property is directly relevant to the design of inhibitors targeting metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, and histone deacetylases, where metal‑coordinating heterocycles are a proven design strategy [1]. The ethyl ester can be hydrolyzed post‑coupling to generate a metal‑chelating carboxylate, or retained as an ester prodrug to improve membrane permeability during cell‑based screening. The bromine atom at C5 allows late‑stage diversification to optimize selectivity across metalloenzyme isoforms, a synthetic advantage over non‑halogenated picolinate scaffolds [2].

Agrochemical Lead Optimization: Picolinate‑Derived Herbicide and Fungicide Intermediates

Picolinate esters are privileged scaffolds in agrochemical discovery, exemplified by the commercial herbicides picloram (4‑amino‑3,5,6‑trichloropicolinic acid) and aminopyralid [1]. Ethyl 5‑bromo‑6‑hydroxypicolinate serves as a key late‑stage intermediate for introducing substituted aryl or heteroaryl groups via Suzuki coupling, enabling rapid generation of picolinate analogs for herbicidal or fungicidal screening. The compound's favorable procurement profile—broad supplier base, 98% purity, and competitive gram‑scale pricing (~¥786/1g)—supports the synthesis of 50–100 compound screening libraries at manageable cost [2].

Quote Request

Request a Quote for Ethyl 5-bromo-6-hydroxypicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.